2-(4-Bromo-2-fluorophenyl)-2,2-difluoroethanol
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Overview
Description
2-(4-Bromo-2-fluorophenyl)-2,2-difluoroethanol is an organic compound that features a bromine and fluorine-substituted phenyl ring attached to a difluoroethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-fluorophenyl)-2,2-difluoroethanol typically involves the reaction of 4-bromo-2-fluorobenzene with difluoroethanol under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-fluorophenyl)-2,2-difluoroethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine and fluorine substituents can be reduced under specific conditions.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-(4-Bromo-2-fluorophenyl)-2,2-difluoroethanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-fluorophenyl)-2,2-difluoroethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluorobiphenyl: Shares the bromine and fluorine substituents but lacks the difluoroethanol moiety.
2-Bromo-4-fluoroacetophenone: Contains similar substituents but has a different core structure.
2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}acetic acid: Features a sulfanyl group instead of the difluoroethanol moiety.
Uniqueness
2-(4-Bromo-2-fluorophenyl)-2,2-difluoroethanol is unique due to the presence of both bromine and fluorine substituents on the phenyl ring and the difluoroethanol moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C8H6BrF3O |
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Molecular Weight |
255.03 g/mol |
IUPAC Name |
2-(4-bromo-2-fluorophenyl)-2,2-difluoroethanol |
InChI |
InChI=1S/C8H6BrF3O/c9-5-1-2-6(7(10)3-5)8(11,12)4-13/h1-3,13H,4H2 |
InChI Key |
IDBHTZBBPJZHAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C(CO)(F)F |
Origin of Product |
United States |
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